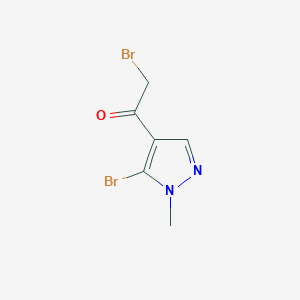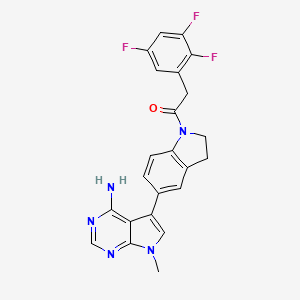
Perk-IN-2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PERK-IN-2 is a potent inhibitor of the protein kinase RNA-like endoplasmic reticulum kinase (PERK). PERK is a crucial enzyme involved in the unfolded protein response, which is activated during endoplasmic reticulum stress. This compound has shown significant potential in scientific research, particularly in the fields of neurodegenerative diseases and cancer therapy .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of PERK-IN-2 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The exact synthetic route and reaction conditions are proprietary and detailed in specialized chemical literature.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to meet pharmaceutical standards.
Chemical Reactions Analysis
Types of Reactions: PERK-IN-2 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups in this compound, altering its activity.
Substitution: Substitution reactions can introduce different functional groups into the this compound molecule, potentially enhancing its inhibitory activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with altered biological activity, while substitution reactions can produce analogs with different pharmacological properties.
Scientific Research Applications
PERK-IN-2 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the biochemical pathways involving PERK.
Biology: Helps in understanding the role of PERK in cellular stress responses and protein synthesis regulation.
Medicine: Investigated for its potential therapeutic effects in neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease, as well as in cancer therapy.
Industry: Utilized in the development of new drugs targeting the unfolded protein response pathway.
Mechanism of Action
PERK-IN-2 exerts its effects by inhibiting the activity of PERK. The inhibition of PERK prevents the phosphorylation of the eukaryotic translation initiation factor 2 alpha (eIF2α), which is a critical step in the unfolded protein response. By blocking this pathway, this compound helps to alleviate endoplasmic reticulum stress and restore normal cellular functions .
Comparison with Similar Compounds
GSK2606414: Another potent PERK inhibitor with a similar mechanism of action.
GSK2656157: Targets both PERK and receptor-interacting serine/threonine-protein kinase 1 (RIPK1).
Uniqueness: PERK-IN-2 is unique due to its high potency and selectivity for PERK. Unlike other inhibitors, this compound has shown minimal off-target effects, making it a valuable tool in scientific research and potential therapeutic applications.
Properties
Molecular Formula |
C23H18F3N5O |
|---|---|
Molecular Weight |
437.4 g/mol |
IUPAC Name |
1-[5-(4-amino-7-methylpyrrolo[2,3-d]pyrimidin-5-yl)-2,3-dihydroindol-1-yl]-2-(2,3,5-trifluorophenyl)ethanone |
InChI |
InChI=1S/C23H18F3N5O/c1-30-10-16(20-22(27)28-11-29-23(20)30)12-2-3-18-13(6-12)4-5-31(18)19(32)8-14-7-15(24)9-17(25)21(14)26/h2-3,6-7,9-11H,4-5,8H2,1H3,(H2,27,28,29) |
InChI Key |
JCUSVFKWUQBVHH-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C2=C(N=CN=C21)N)C3=CC4=C(C=C3)N(CC4)C(=O)CC5=C(C(=CC(=C5)F)F)F |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


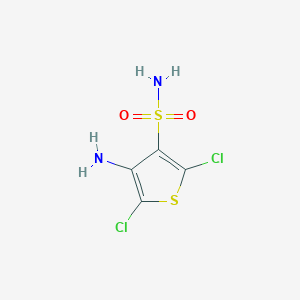
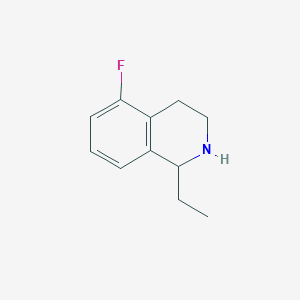
![1-(2-{4-[2,8-Bis-(tert-butyl-dimethyl-silyloxy)-5,11-dihydro-chromeno[4,3-c]-chromen-5-yl]-phenoxy}-ethyl)-piperidine](/img/structure/B8508464.png)
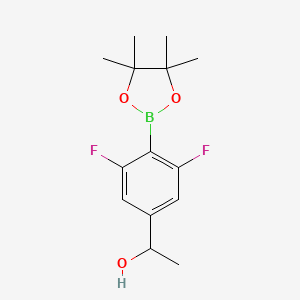
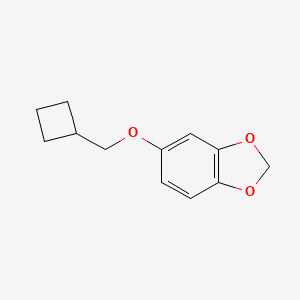
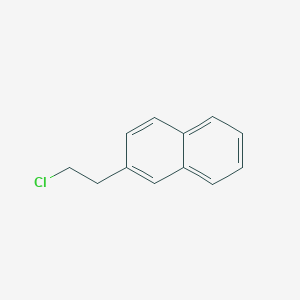
![[2,3-Dichloro-4-(3-oxo-1-cyclohexen-1-yl)phenoxy]acetic acid](/img/structure/B8508495.png)
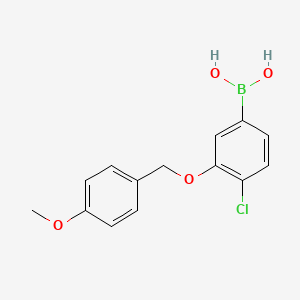
![3-(Difluoromethyl)-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B8508501.png)
![(5-Chloro-2-{[2-(ethenyloxy)ethyl]amino}phenyl)(phenyl)methanone](/img/structure/B8508504.png)
![4-[1,3]Dioxolan-2-yl-3-fluoro-benzaldehyde](/img/structure/B8508512.png)

